Lactogluconic Acid

Übersicht

Beschreibung

Lactogluconic acid is an organic compound that belongs to the class of hydroxy acids. It is derived from the oxidation of glucose and is known for its multifunctional properties. This compound is widely used in various industries due to its biocompatibility and biodegradability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lactogluconic acid can be synthesized through the oxidation of glucose using various oxidizing agents such as bromine, nitric acid, or enzymatic methods involving glucose oxidase. The reaction typically involves the conversion of the aldehyde group in glucose to a carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or fungi are used to ferment glucose under controlled conditions, leading to the production of this compound. This method is preferred due to its efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: Lactogluconic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form gluconic acid.

Reduction: Reduction of this compound can yield glucose.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine and nitric acid.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides are commonly used.

Major Products:

Oxidation: Gluconic acid.

Reduction: Glucose.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Lactogluconic acid has a wide range of applications in scientific research due to its unique chemical properties. Below are some key areas where it is utilized:

Chemistry

- Building Block for Organic Synthesis : this compound serves as a precursor in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

- Metabolic Pathway Studies : Researchers use this compound to investigate metabolic pathways and enzyme activities, particularly in the context of carbohydrate metabolism. It acts as a substrate for fermentation processes in gut microbiota.

Medicine

- Drug Delivery Systems : Due to its biocompatibility and biodegradability, this compound is being explored for use in drug delivery systems. Its ability to interact with biological systems makes it a candidate for targeted therapies.

Industry

- Biodegradable Plastics : The compound is utilized in the production of biodegradable plastics, contributing to environmentally friendly materials.

- Chelating Agent : In cleaning products, this compound functions as a chelating agent, helping to bind metal ions and enhance cleaning efficacy.

This compound exhibits several biological activities that enhance its application potential:

- Antimicrobial Properties : Recent studies have highlighted its antimicrobial effects, making it suitable for use in food preservation and safety .

- Prebiotic Effects : It promotes the growth of beneficial gut bacteria, which can improve gut health and function .

- Immunomodulatory Effects : The compound has shown potential in modulating immune responses, which may be beneficial in therapeutic contexts .

Lactobionic Acid Production from Cheese Whey

A study focused on isolating Pseudomonas fragi NL20W to convert lactose into lactobionic acid (a related compound) with high efficiency from cheese whey. This research demonstrated significant advancements in biotechnological applications for waste valorization and lactobionic acid production, showcasing the potential scalability of similar processes involving this compound .

Impact on Animal Nutrition

Research indicated that gluconic acid (closely related to this compound) improved gut function and nutrient absorption in newly weaned piglets. The study showed enhanced feed intake and shifts in gut microbiota composition, suggesting potential applications of this compound in animal feed formulations .

Wirkmechanismus

The mechanism of action of lactogluconic acid involves its interaction with various molecular targets and pathways. It acts as a chelating agent, binding to metal ions and facilitating their removal from solutions. In biological systems, it can influence metabolic pathways by interacting with enzymes involved in glucose metabolism.

Vergleich Mit ähnlichen Verbindungen

Gluconic Acid: Similar in structure but lacks the lactone ring present in lactogluconic acid.

Lactic Acid: Shares the hydroxy acid functional group but differs in its metabolic pathways and applications.

Glucono-δ-lactone: A cyclic ester of gluconic acid, used in food and pharmaceutical industries.

Uniqueness: this compound is unique due to its dual functionality as both a hydroxy acid and a lactone. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.

Biologische Aktivität

Lactogluconic acid, a compound derived from gluconic acid and lactic acid, is gaining attention for its potential biological activities, particularly in the fields of nutrition, medicine, and food technology. This article explores the biological properties of this compound, focusing on its antimicrobial effects, immunomodulatory properties, and potential applications in various industries.

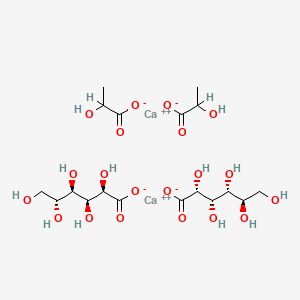

Chemical Structure and Properties

This compound is chemically characterized as a polyhydroxy acid formed by the combination of gluconic acid and lactic acid. This structure imparts unique properties that make it suitable for various applications:

- Molecular Formula : C₆H₁₂O₇

- Molar Mass : 178.16 g/mol

- Functional Groups : Hydroxyl groups contribute to its solubility and reactivity.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a potential candidate for use in food preservation and safety.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% (v/v) |

| Staphylococcus aureus | 0.3% (v/v) |

| Listeria monocytogenes | 0.4% (v/v) |

These findings suggest that this compound could serve as a natural preservative in food products, enhancing shelf life while ensuring safety from pathogenic bacteria .

2. Immunomodulatory Effects

Recent research indicates that this compound may have immunomodulatory effects, which could enhance immune responses. A study highlighted its ability to modulate immune cell activity, potentially improving host defense mechanisms against infections .

- Mechanism : this compound influences cytokine production and enhances the activity of macrophages, which play a crucial role in the immune response.

3. Prebiotic Potential

This compound has been identified as a prebiotic, promoting the growth of beneficial gut microbiota. This property is particularly relevant in developing functional foods aimed at improving gut health.

- Beneficial Microorganisms : Lactobacillus and Bifidobacterium species have shown enhanced growth when supplemented with this compound .

Case Study 1: Food Industry Applications

A study investigated the use of this compound as a food preservative in dairy products. Results indicated that incorporating this compound significantly reduced microbial counts and extended the shelf life of yogurt products without compromising taste or texture .

Case Study 2: Health Supplements

In clinical trials assessing the effects of this compound on gut health, participants reported improved digestive health markers after supplementation with this compound-enriched formulations. The study emphasized its role in enhancing gut microbiota diversity .

Eigenschaften

IUPAC Name |

dicalcium;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.2C3H6O3.2Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;2*1-2(4)3(5)6;;/h2*2-5,7-11H,1H2,(H,12,13);2*2,4H,1H3,(H,5,6);;/q;;;;2*+2/p-4/t2*2-,3-,4+,5-;;;;/m11..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWIDOSGOMYENF-BMDZSJGYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Ca2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966445 | |

| Record name | Calcium hexonate 2-hydroxypropanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52080-72-5 | |

| Record name | Calcium lactogluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hexonate 2-hydroxypropanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.